
(E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H21NO3S and its molecular weight is 343.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structures and Synthesis
A study by Kaiser et al. (2023) focused on the molecular structures of related 1,2,3,4-tetrahydronaphthalene derivatives, highlighting their significance in synthetic chemistry, especially in efforts towards the total synthesis of complex organic compounds such as elisabethin A (Kaiser, M., Weil, M., Gärtner, P., & Enev, V., 2023). This research exemplifies the utility of such compounds in synthesizing structurally complex molecules.
Sigma Receptor Affinity and Antiproliferative Activity
Berardi et al. (2005) explored derivatives of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) and their interactions with sigma receptors, finding significant sigma(1) ligand activity and antiproliferative effects in rat C6 glioma cells. This suggests potential applications in tumor research and therapy (Berardi, F., Ferorelli, S., Abate, C., Pedone, M., Colabufo, N., Contino, M., & Perrone, R., 2005).
Rearrangement and Cycloalkane Ring Opening
Bogdanowicz-Szwed et al. (2010) investigated the rearrangement of spiro[indane-1,3′-thiophene] and spiro[naphthalene-1,3′-thiophene] derivatives, leading to the opening of the cycloalkane ring. This research provides insight into the behavior of complex chemical structures under certain conditions (Bogdanowicz-Szwed, K., Budzowski, A., Gil, R., & Serda, P., 2010).
Apoptotic Effects on Leukemia Cell Line
Koç et al. (2017) studied the apoptotic effects of certain tetrahydronaphthalene derivatives on the K562 human chronic myelogenous leukemia cell line. This indicates the potential of these compounds in cancer treatment, particularly for leukemia (Koç, A., Ozkan, T., Hekmatshoar, Y., Gurkan-Alp, A. S., Aktan, F., Buyukbingol, Z., Sunguroglu, A., Buyukbingol, E., & Karabay, A., 2017).
Novel Antidepressant Agents
Meyer et al. (1995) synthesized A-80426, a compound with potential antidepressant properties combining α-2 antagonist activity with serotonin uptake inhibition. This study suggests the compound's application in treating depression (Meyer, M., Hancock, A., Tietje, K., Sippy, K. B., Giardina, W. J., & Kerwin, J., 1995).
Potential as PET Radiotracers
Abate et al. (2011) designed analogues of the σ receptor ligand PB28 with reduced lipophilicity, aiming to develop them as positron emission tomography (PET) radiotracers for oncology applications. This highlights their use in diagnostic imaging in cancer research (Abate, C., Niso, M., Lacivita, E., Mosier, P., Toscano, A., & Perrone, R., 2011).
Histone Deacetylase Inhibitors for Prostate Cancer
Liu et al. (2015) developed 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase inhibitors, showing cytotoxicity to prostate cancer cells. This suggests their application as potential prostate cancer inhibitors (Liu, Y. M., Lee, H. Y., Chen, C. H., Lee, C. H., Wang, L. T., Pan, S., Lai, M. J., Yeh, T., & Liou, J., 2015).
Properties
IUPAC Name |
(E)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-23-15-6-8-17-14(12-15)4-2-10-19(17,22)13-20-18(21)9-7-16-5-3-11-24-16/h3,5-9,11-12,22H,2,4,10,13H2,1H3,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJICJXOCRSRVLI-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C=CC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)/C=C/C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2435749.png)
![Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435753.png)
![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2435754.png)
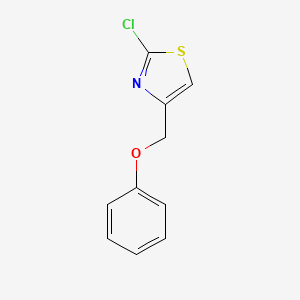
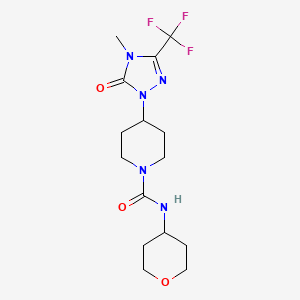
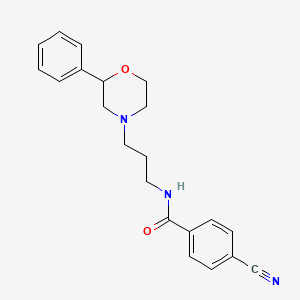
![5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2435759.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2435760.png)
![6-(4-Pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435761.png)

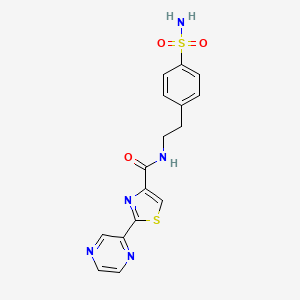
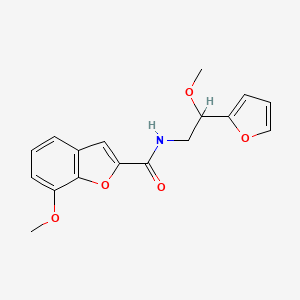
![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2435767.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2435769.png)
